Dibenzoyl thiamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

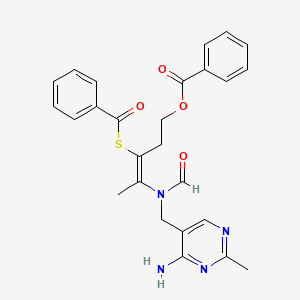

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUFRDUYTYIHV-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-88-7 | |

| Record name | Bentiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Dibenzoyl thiamine?

An In-Depth Technical Guide to the Mechanism of Action of Dibenzoylthiamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzoylthiamine (DBT), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), is emerging as a compound of significant interest due to its enhanced bioavailability and potent biological activities. This guide provides a comprehensive overview of the current understanding of Dibenzoylthiamine's mechanism of action, focusing on its metabolic fate, antioxidant properties, and anti-inflammatory effects. While specific pharmacokinetic and IC50 data for DBT are not extensively available in the public domain, this document synthesizes the existing preclinical evidence to offer a detailed perspective for research and development professionals.

Introduction

Thiamine is an essential vitamin crucial for carbohydrate metabolism and neurological function. Its deficiency can lead to severe conditions such as beriberi and Wernicke-Korsakoff syndrome. However, the therapeutic use of thiamine is often limited by its low bioavailability. To overcome this, several lipid-soluble thiamine derivatives have been developed, including Dibenzoylthiamine. DBT has demonstrated superior efficacy in preclinical models compared to thiamine and other derivatives like benfotiamine (B1667992), particularly in counteracting oxidative stress and inflammation.[1] This guide delves into the molecular mechanisms that underpin these promising effects.

Metabolic Pathway and Bioavailability

Upon oral administration, Dibenzoylthiamine is metabolized to thiamine. Its lipophilic nature allows for more efficient absorption from the gastrointestinal tract compared to water-soluble thiamine salts.[2] Once absorbed, it is converted into the biologically active form, thiamine pyrophosphate (TPP), which serves as a critical coenzyme for several key enzymes in carbohydrate metabolism.[3]

Key Metabolic Steps:

-

Absorption: As a lipophilic compound, DBT is readily absorbed across the intestinal mucosa.[2]

-

Conversion to Thiamine: In the body, DBT is hydrolyzed to release free thiamine.[2]

-

Phosphorylation: Thiamine is then phosphorylated to form thiamine monophosphate (TMP) and subsequently thiamine pyrophosphate (TPP), the active coenzyme.

Mechanism of Action

The therapeutic potential of Dibenzoylthiamine appears to extend beyond its role as a thiamine precursor. Preclinical studies have elucidated two primary mechanisms of action: potent antioxidant effects and significant anti-inflammatory activity.

Antioxidant Properties

Dibenzoylthiamine has been shown to protect neuronal cells from oxidative stress induced by toxins such as paraquat.[1] This protective effect is attributed to its ability to increase the intracellular levels of key antioxidant molecules.

Key Findings:

-

Increased Glutathione (B108866) (GSH) and NADPH Levels: DBT treatment has been observed to elevate the synthesis of reduced glutathione and NADPH, crucial for cellular redox homeostasis.[1]

-

Nrf2-Independent Mechanism: Interestingly, the antioxidant effects of DBT do not appear to be mediated through the activation of the Nrf2/ARE pathway, a major regulator of antioxidant gene expression.[1] This suggests a novel mechanism of antioxidant action.

Anti-inflammatory Effects

DBT exhibits potent anti-inflammatory properties, particularly in the context of neuroinflammation. In models using lipopolysaccharide (LPS)-activated microglial cells (BV2), DBT has been shown to suppress the inflammatory response.[1]

Key Findings:

-

Inhibition of NF-κB Pathway: The primary anti-inflammatory mechanism of DBT involves the suppression of the NF-κB signaling pathway. It achieves this by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1]

-

Superiority over other Thiamine Derivatives: Studies have indicated that DBT is more potent in its anti-inflammatory effects compared to benfotiamine.[4][5]

Data Presentation

The following tables summarize the available quantitative data from preclinical studies on Dibenzoylthiamine and related compounds.

Table 1: In Vitro Efficacy of Dibenzoylthiamine in Neuroprotection

| Experimental Model | Cell Line | Inducing Agent | DBT Concentration | Observed Effect | Reference |

| Oxidative Stress | Neuro2a (neuroblastoma) | Paraquat (0.25 mM) | 5-10 µM | Protection against cell death | [1] |

| Inflammation | BV2 (microglia) | Lipopolysaccharide (LPS) | Low µM concentrations | Suppression of NF-κB translocation | [1] |

Table 2: Comparative Pharmacokinetics of Thiamine Derivatives (for context)

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability vs. Thiamine HCl | Reference |

| Thiamine HCl | 100 mg | ~40 | ~1-2 | ~214 | 1 | |

| Benfotiamine | 100 mg | Significantly higher than Thiamine HCl | ~1-2 | ~1147% higher | ~3.6x | |

| Dibenzoylthiamine | N/A | Data not available | Data not available | Data not available | Expected to be high |

Note: Data for Benfotiamine is provided to illustrate the enhanced bioavailability of lipid-soluble thiamine derivatives.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. Wild-type FUS corrects ALS-like disease induced by cytoplasmic mutant FUS through autoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 2D HPLC-MS/MS method for several antibiotics in blood plasma, plasma water, and diverse tissue samples | Semantic Scholar [semanticscholar.org]

Chemical properties and synthesis of Dibenzoyl thiamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl thiamine (B1217682), a lipophilic derivative of thiamine (Vitamin B1), offers enhanced bioavailability compared to its parent compound. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of Dibenzoyl thiamine. Detailed experimental protocols for its synthesis, purification, and characterization by modern analytical techniques are presented. Furthermore, its metabolic fate is illustrated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is a benzoate (B1203000) ester and a thiol-type thiamine composed of thiamine and benzoic acid.[1][2] Its lipophilic nature allows for rapid absorption into the body where it is subsequently converted to thiamine.[1] Unlike thiamine hydrochloride, this compound is not decomposed by the enzyme aneurinase, making it a more suitable compound for food processing applications.[1][2]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₄O₄S | [1] |

| Molecular Weight | 490.58 g/mol | [1] |

| Melting Point | 173 °C | [1] |

| Appearance | White to Off-White Crystalline Powder | [1] |

| Solubility | Difficult to dissolve in water. Soluble in acidic aqueous solution, Chloroform (Slightly), DMSO (Slightly). The hydrochloride salt has a solubility of 1.3g in 100 ml of water at 25 °C. | [1] |

| Stability | Stable to alkali. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound (O,S-Dibenzoylthiamine) can be achieved by the reaction of thiamine hydrochloride with benzoyl chloride in the presence of a base. The benzoyl chloride acts as a benzoylating agent, acylating both the hydroxyl group and the thiol group of the open-ring form of thiamine.

Proposed Synthetic Scheme

References

The Pharmacokinetics and Bioavailability of Dibenzoylthiamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoylthiamine (DBT), a lipophilic derivative of thiamine (B1217682) (Vitamin B1), has garnered significant interest within the scientific community for its potential therapeutic applications. As a thiamine prodrug, DBT is designed to overcome the limitations of thiamine's low bioavailability, offering enhanced absorption and cellular uptake. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, and metabolism of Dibenzoylthiamine, drawing from available preclinical research. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel thiamine-based therapeutics.

Pharmacokinetics and Bioavailability

Dibenzoylthiamine is characterized as a lipophilic thiamine precursor that is rapidly absorbed and converted to thiamine in the body[1]. This characteristic allows it to more readily diffuse through intestinal epithelium into the bloodstream, leading to higher plasma thiamine concentrations compared to water-soluble thiamine salts[2]. While comprehensive in vivo pharmacokinetic parameters for Dibenzoylthiamine are not extensively documented in publicly available literature, existing studies provide valuable insights into its metabolic fate and temporal effects.

In Vivo Data

A key in vivo study in mice demonstrated that following a 10 mg/kg intraperitoneal injection of DBT, the maximum levels of thiamine and its active form, thiamine diphosphate (B83284) (ThDP), in the blood were observed at 2 hours post-administration[3]. This indicates a relatively rapid conversion of the prodrug to its active metabolites. However, detailed pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and oral bioavailability have not been fully elucidated in published studies.

In Vitro Data: Intracellular Conversion

In vitro studies using Neuro2a neuroblastoma cells have provided quantitative data on the intracellular conversion of Dibenzoylthiamine. These studies demonstrate a time- and dose-dependent increase in intracellular thiamine and its phosphorylated derivatives, thiamine monophosphate (ThMP) and thiamine diphosphate (ThDP), following exposure to DBT[4].

| Treatment Concentration (µM) | Time (hours) | Thiamine (pmol/mg protein) | ThMP (pmol/mg protein) | ThDP (pmol/mg protein) |

| 1 | 2 | ~10 | ~2 | ~20 |

| 1 | 4 | ~15 | ~3 | ~25 |

| 1 | 6 | ~18 | ~3 | ~30 |

| 10 | 2 | ~25 | ~4 | ~30 |

| 10 | 4 | ~40 | ~5 | ~45 |

| 10 | 6 | ~50 | ~5 | ~55 |

| 50 | 2 | ~40 | ~5 | ~40 |

| 50 | 4 | ~70 | ~6 | ~60 |

| 50 | 6 | ~80 | ~7 | ~60 |

| Table 1: Intracellular Concentrations of Thiamine and its Phosphates in Neuro2a Cells after Exposure to Dibenzoylthiamine. Data is estimated from graphical representations in Sambon et al., 2020[4]. |

Metabolism

The primary metabolic pathway of Dibenzoylthiamine involves its conversion to thiamine. This process is believed to occur through the enzymatic hydrolysis of the benzoyl ester groups. The lipophilic nature of DBT facilitates its passage across cellular membranes, after which intracellular esterases likely cleave the benzoyl groups to release free thiamine[2][5]. This thiamine is then available for phosphorylation to its biologically active forms, ThMP and ThDP. While the exact enzymes involved in the de-esterification of DBT have not been definitively identified, this pathway is consistent with the observed increase in intracellular thiamine and ThDP levels.

Metabolic conversion of Dibenzoylthiamine to its active forms.

Experimental Protocols

In Vitro Analysis of Dibenzoylthiamine Metabolism in Neuro2a Cells

This protocol outlines the methodology used to quantify the intracellular conversion of DBT to thiamine and its phosphorylated derivatives in a cell culture model.

1. Cell Culture and Treatment:

-

Neuro2a cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with a medium containing various concentrations of Dibenzoylthiamine (e.g., 1, 10, and 50 µM) for different time intervals (e.g., 2, 4, and 6 hours)[4].

2. Sample Preparation:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then lysed, and proteins are precipitated using an acid solution (e.g., trichloroacetic acid).

-

The samples are centrifuged to separate the protein pellet from the supernatant containing the thiamine derivatives[4].

3. Analytical Quantification (HPLC):

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).

-

Thiamine and its phosphates are converted to fluorescent thiochrome (B1210408) derivatives by pre-column derivatization.

-

The thiochrome derivatives are separated on a reverse-phase HPLC column and detected using a fluorescence detector[4].

-

Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Workflow for in vitro analysis of Dibenzoylthiamine metabolism.

Signaling Pathways

Current research suggests that the beneficial effects of Dibenzoylthiamine, particularly its anti-inflammatory properties, may be mediated through the modulation of key signaling pathways. In vitro studies have shown that DBT can suppress the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus in lipopolysaccharide (LPS)-activated microglial cells[6][7]. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting its activation, DBT can potentially reduce the inflammatory cascade.

Inhibition of the NF-κB signaling pathway by Dibenzoylthiamine.

Conclusion

Dibenzoylthiamine represents a promising lipophilic thiamine prodrug with enhanced potential for oral bioavailability compared to thiamine. While in vitro studies have begun to quantify its conversion to active metabolites and elucidate its mechanism of action on inflammatory pathways, a comprehensive in vivo pharmacokinetic profile remains to be established. Further research is warranted to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in preclinical models. Such data will be crucial for the rational design of future clinical studies and the ultimate translation of Dibenzoylthiamine into a viable therapeutic agent. This guide provides a summary of the current knowledge, highlighting both what is known and the existing gaps in the literature, to aid researchers in advancing the study of this potent thiamine derivative.

References

- 1. Pharmacokinetics of thiamine derivatives especially of benfotiamine. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Lipophilic Thiamine Analog: Early Research and Discovery of Dibenzoylthiamine

A cornerstone in the development of highly bioavailable vitamin B1 derivatives, Dibenzoylthiamine, also known as Bentiamine, emerged from pioneering research in Japan during the mid-20th century. This work was largely driven by the urgent need to combat beriberi, a severe thiamine (B1217682) deficiency disorder. The discovery of allithiamine, a naturally occurring lipid-soluble thiamine derivative in garlic, catalyzed a wave of synthetic exploration aimed at creating novel thiamine analogs with enhanced absorption and therapeutic efficacy.

This in-depth technical guide delves into the early research and discovery of Dibenzoylthiamine, providing a detailed account of its synthesis, physicochemical properties, and the scientific context of its development.

Discovery and Rationale: The Quest for Superior Thiamine Analogs

The journey to Dibenzoylthiamine began with the groundbreaking discovery of allithiamine in the 1950s by Japanese scientists.[1] Allithiamine, a thiamine allyl disulfide, demonstrated significantly better absorption than the water-soluble thiamine salts traditionally used for supplementation. This finding ignited a focused research effort to synthesize a variety of lipophilic thiamine derivatives with the goal of improving bioavailability and therapeutic potential.[1] This research was particularly active in Japan, where beriberi remained a significant public health concern.[1]

The central hypothesis driving this research was that by masking the hydrophilic quaternary nitrogen of the thiazole (B1198619) ring and the hydroxyl group of thiamine, its lipid solubility could be increased, thereby facilitating its passage across the intestinal mucosa. This led to the exploration of various chemical modifications, including the synthesis of S-acyl and O,S-diacyl thiamine derivatives. Dibenzoylthiamine (O,S-dibenzoylthiamine) emerged from this intensive period of chemical synthesis and pharmacological evaluation.

Physicochemical Characteristics

Dibenzoylthiamine is a white to off-white crystalline solid. As a lipophilic derivative, it is poorly soluble in water but soluble in organic solvents. The addition of two benzoyl groups to the thiamine molecule significantly alters its physical properties compared to thiamine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆N₄O₄S | [2] |

| Molecular Weight | 490.57 g/mol | [2] |

| Melting Point | 173-174 °C (decomposition) | |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents |

Early Synthesis and Experimental Protocols

Synthesis of O-Benzoylthiamine Disulfide (BTDS)

The synthesis described by Utsumi et al. involved the oxidation of O-benzoylthiamine. A key step was the use of perbenzoic acid as the oxidizing agent in an acetic acid solvent, which provided a relatively good yield with minimal side reactions.

Experimental Protocol:

-

Dissolution: 3 grams of O-benzoylthiamine disulfide (BTDS) was dissolved in 30 mL of glacial acetic acid.

-

Oxidation: 20 mL of perbenzoic acid in chloroform (B151607) (0.30 g/mL) was added to the BTDS solution.

-

Reaction: The mixture was left to stand overnight.

-

Neutralization and Extraction: The reaction mixture was combined with 50 mL of chloroform and neutralized with a 30% sodium carbonate (Na₂CO₃) solution. The chloroform layer was then collected.

-

Washing and Drying: The chloroform layer was washed with water and dried over sodium sulfate.

-

Concentration and Crystallization: The solvent was concentrated under reduced pressure. The resulting residue was crystallized from ethanol (B145695) to yield fine yellow needles.

-

Recrystallization: Recrystallization from aqueous ethanol or chloroform produced white granules.

Yield: 1.5 grams.

Characterization: The synthesized compound was characterized by its melting point (173-174 °C with decomposition) and elemental analysis. The infrared spectrum was also used to confirm the identity of the product.

Characterization in Early Studies

In the 1960s, the characterization of newly synthesized compounds relied on a combination of classical analytical techniques and emerging spectroscopic methods.

-

Melting Point Determination: A fundamental technique for assessing the purity of a crystalline solid. The reported melting point of 173-174 °C for O-benzoylthiamine disulfide monosulfoxide was a key identifier.

-

Elemental Analysis: This technique was crucial for confirming the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen.

-

Infrared (IR) Spectroscopy: By the 1960s, IR spectroscopy was becoming a powerful tool for identifying functional groups within a molecule. The IR spectrum would have been used to confirm the presence of key structural features in the synthesized thiamine derivatives.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy was another common technique used to study compounds with chromophores. While thiamine itself has a characteristic UV absorbance, its derivatives would have been analyzed to observe shifts in the absorption maxima, providing information about the structural modifications.

Metabolic Fate and Mechanism of Action

The rationale behind developing lipophilic thiamine derivatives like Dibenzoylthiamine was to create prodrugs that could be easily absorbed and then converted to active thiamine within the body. Early research indicated that S-acyl derivatives, like Dibenzoylthiamine, are converted to thiamine primarily through enzymatic hydrolysis in the liver and other tissues.

The proposed metabolic pathway involves the following steps:

-

Absorption: Due to its lipophilic nature, Dibenzoylthiamine is passively absorbed across the intestinal mucosa.

-

Hydrolysis: In the bloodstream and tissues, esterase enzymes cleave the benzoyl groups from the thiamine molecule.

-

Conversion to Thiamine Diphosphate (B83284): The released thiamine is then available for phosphorylation to its active coenzyme form, thiamine diphosphate (TPP), which is essential for carbohydrate metabolism.

Early Research Logic and Experimental Workflow

The discovery and development of Dibenzoylthiamine followed a logical progression of scientific inquiry common in drug discovery.

This workflow illustrates the systematic approach taken by researchers, from identifying a clinical need to the synthesis, characterization, and biological evaluation of a novel therapeutic candidate. The early research on Dibenzoylthiamine and other lipophilic thiamine derivatives laid the foundation for the development of a new class of vitamin B1 prodrugs that continue to be of clinical importance today.

References

The Role of Dibenzoyl Thiamine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoyl thiamine (B1217682) (DBT), a lipophilic derivative of vitamin B1, demonstrates significant potential in modulating cellular metabolism, primarily through mechanisms independent of its traditional role as a precursor to the coenzyme thiamine diphosphate (B83284) (ThDP). This technical guide synthesizes current research on DBT, detailing its metabolic fate, its profound antioxidant and anti-inflammatory properties, and the underlying molecular pathways. Quantitative data from key cellular studies are presented, alongside detailed experimental protocols to facilitate further investigation. This document aims to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of dibenzoyl thiamine.

Introduction

Thiamine (Vitamin B1) is an essential micronutrient critical for central metabolic processes, including carbohydrate metabolism and neurotransmitter synthesis. Its biologically active form, thiamine diphosphate (ThDP), serves as a vital cofactor for enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][2] However, the therapeutic efficacy of thiamine is often limited by its low bioavailability.[3] Lipophilic derivatives, such as this compound (also known as bentiamine), have been developed to overcome this limitation, exhibiting enhanced absorption and cellular uptake.[4][5]

Recent studies have revealed that the beneficial effects of DBT extend beyond simply increasing intracellular thiamine levels. It exhibits potent antioxidant and anti-inflammatory activities that are not directly linked to the functions of ThDP.[3][6][7][8][9] This suggests novel mechanisms of action with significant therapeutic potential for pathologies associated with oxidative stress and inflammation, including neurodegenerative diseases.[3][6][7][8][9][10][11][12] This guide provides an in-depth examination of the cellular and molecular pharmacology of this compound.

Metabolic Fate of this compound

This compound is designed for efficient absorption and subsequent conversion to thiamine within the cell.[4] Its lipophilic nature allows it to readily cross cell membranes. Inside the cell, it is enzymatically hydrolyzed to release thiamine.[13][14] The liberated thiamine can then be phosphorylated to thiamine monophosphate (ThMP) and subsequently to the active coenzyme thiamine diphosphate (ThDP) by the enzyme thiamine pyrophosphokinase.[4]

Cellular Uptake and Conversion

In vitro studies using Neuro2a neuroblastoma cells have demonstrated that treatment with DBT leads to a rapid and dose-dependent increase in intracellular thiamine concentrations.[15] This is followed by a slower conversion to ThMP and ThDP.[15] Notably, even at high concentrations of DBT, the intracellular ThDP levels appear to plateau, suggesting that the downstream effects of DBT are not solely attributable to an overabundance of this coenzyme.[4]

Quantitative Data on Cellular Metabolism

The following tables summarize key quantitative findings from in vitro studies on the effects of this compound on cellular metabolism and viability.

Table 1: Intracellular Thiamine and its Phosphates in Neuro2a Cells after DBT Treatment

| DBT Concentration (µM) | Time (hours) | Thiamine (pmol/mg protein) | ThMP (pmol/mg protein) | ThDP (pmol/mg protein) |

| 1 | 1 | ~10 | ~1 | ~5 |

| 6 | ~20 | ~2 | ~8 | |

| 24 | ~30 | ~3 | ~10 | |

| 10 | 1 | ~50 | ~5 | ~10 |

| 6 | ~150 | ~15 | ~20 | |

| 24 | ~200 | ~20 | ~25 | |

| 50 | 1 | ~200 | ~20 | ~15 |

| 6 | ~600 | ~50 | ~30 | |

| 24 | ~800 | ~70 | ~35 |

Data adapted from Sambon et al., Biomedicines, 2020.[15]

Table 2: Effect of DBT on Paraquat-Induced Toxicity, Glutathione (B108866), and NADPH Levels in Neuro2a Cells

| Treatment | Cell Viability (% of control) | GSH Content (% of control) | NADPH Level (% of control) |

| Control | 100 | 100 | 100 |

| Paraquat (0.25 mM) | ~60 | ~70 | ~50 |

| Paraquat + Thiamine (50 µM) | ~65 | ~75 | ~55 |

| Paraquat + DBT (10 µM) | ~95 | ~90 | ~85 |

| Paraquat + DBT (50 µM) | ~100 | ~100 | ~95 |

Data adapted from Sambon et al., Biomedicines, 2020.[3][16]

Signaling Pathways and Mechanisms of Action

Antioxidant Properties

This compound exhibits robust antioxidant effects that are independent of the Nrf2/ARE pathway, a major regulator of cellular antioxidant responses.[3][4] Instead, its protective mechanism against oxidative stress, induced by agents like paraquat, appears to be mediated by an increase in the synthesis of reduced glutathione (GSH) and NADPH.[3][6][16]

Caption: Proposed antioxidant mechanism of this compound (DBT).

Anti-inflammatory Effects

In immune cells such as microglia, DBT demonstrates potent anti-inflammatory properties.[3][6][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes. DBT has been shown to suppress this translocation, thereby mitigating the inflammatory cascade.[3][4]

Caption: DBT's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Neuro2a (murine neuroblastoma) and BV2 (murine microglia) cells are commonly used.[3][4]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. Dilute to the final desired concentration in culture medium immediately before use.

Paraquat-Induced Oxidative Stress Assay

This workflow outlines a typical experiment to assess the protective effects of DBT against an oxidative insult.

Caption: Workflow for assessing DBT's protective effects.

NADPH Assay

-

Principle: This assay measures the levels of NADPH, a key cellular reductant.

-

Procedure (based on a commercial kit, e.g., Abcam ab186031): [16]

-

Culture and treat Neuro2a cells in 6-well plates as described in the experimental workflow.

-

Lyse the cells using the provided lysis buffer.

-

Sonicate and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new plate.

-

Add the NADPH probe to the supernatant.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the results to the total protein concentration of the sample (e.g., using a BCA assay).

-

NF-κB Translocation Assay

-

Principle: This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Procedure:

-

Seed BV2 cells on coverslips or in imaging-compatible plates.

-

Pre-treat cells with DBT for 1 hour.

-

Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Acquire images using a fluorescence microscope or high-content imaging system.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

-

Conclusion

This compound emerges as a promising therapeutic agent with a multifaceted role in cellular metabolism. Its high bioavailability and potent antioxidant and anti-inflammatory properties, which are independent of its function as a thiamine precursor, open new avenues for the treatment of a range of diseases characterized by oxidative stress and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule. Further in vivo studies are warranted to translate these promising cellular findings into clinical applications.

References

- 1. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Thiamine and lipophilic thiamine precursors protect against oxidative damage in cultured neuroblastoma cells [frontiersin.org]

- 7. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of St… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of O,S-dibenzoylthiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,S-dibenzoylthiamine (DBT) is a lipophilic derivative of thiamine (B1217682) (Vitamin B1) that has garnered significant interest in the scientific community for its potential therapeutic applications. As a thiamine precursor, it exhibits enhanced bioavailability compared to thiamine hydrochloride. Understanding the precise three-dimensional structure and physicochemical properties of DBT is paramount for elucidating its mechanism of action, metabolism, and for the rational design of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structural characteristics of O,S-dibenzoylthiamine, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

O,S-dibenzoylthiamine, with the chemical formula C₂₆H₂₆N₄O₄S, is characterized by the presence of two benzoyl groups attached to the thiamine molecule, one at the hydroxyl group (O-benzoyl) and the other at the thiol group (S-benzoyl) of the opened thiazole (B1198619) ring. This dibenzoyl substitution significantly increases the lipophilicity of the molecule, facilitating its passage across biological membranes.

Structural Analysis

The definitive three-dimensional arrangement of atoms in O,S-dibenzoylthiamine has been elucidated by X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

X-ray Crystallography

The crystal structure of O,S-dibenzoylthiamine was determined by Whanchul Shin in 1988.[1] The compound crystallizes in the triclinic space group Pī. The crystallographic data reveals key structural features, including the planarity of the pyrimidine (B1678525) and benzoyl rings and the specific conformation of the flexible side chain.

Table 1: Crystal Data and Structure Refinement for O,S-dibenzoylthiamine [1]

| Parameter | Value |

| Empirical formula | C₂₆H₂₆N₄O₄S |

| Formula weight | 490.58 |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 8.139 (1) |

| b (Å) | 14.903 (2) |

| c (Å) | 12.107 (1) |

| α (°) | 109.63 (1) |

| β (°) | 107.87 (1) |

| γ (°) | 66.19 (1) |

| Volume (ų) | 1240.0 (3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.313 |

Table 2: Selected Bond Lengths for O,S-dibenzoylthiamine [1]

| Bond | Length (Å) | Bond | Length (Å) |

| S-C(7) | 1.777 (4) | C(1')-N(1) | 1.341 (5) |

| S-C(1B) | 1.780 (4) | C(2')-N(3') | 1.326 (5) |

| O(1)-C(11) | 1.442 (5) | C(4')-N(3') | 1.341 (5) |

| O(2)-C(1A) | 1.200 (5) | C(4')-N(4') | 1.332 (5) |

| O(3)-C(1B) | 1.204 (5) | C(5')-C(4') | 1.428 (5) |

| O(4)-C(11) | 1.329 (5) | C(5')-C(6') | 1.503 (6) |

| N(1)-C(2) | 1.467 (5) | C(6')-N(1) | 1.472 (5) |

| N(3)-C(4) | 1.378 (5) |

Table 3: Selected Bond Angles for O,S-dibenzoylthiamine [1]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(7)-S-C(1B) | 101.4 (2) | C(5')-C(4')-N(3') | 121.7 (4) |

| C(11)-O(4)-C(1A) | 117.4 (3) | C(5')-C(4')-N(4') | 122.2 (4) |

| C(2)-N(1)-C(6') | 121.4 (3) | N(3')-C(4')-N(4') | 116.1 (4) |

| C(4)-N(3)-C(5) | 125.7 (3) | C(4')-C(5')-C(6') | 118.0 (4) |

| C(2)-N(1)-C(1') | 117.4 (3) | N(1)-C(6')-C(5') | 111.9 (3) |

| C(6')-N(1)-C(1') | 121.2 (3) |

Spectroscopic Analysis

Table 4: Predicted ¹H NMR Chemical Shifts for O,S-dibenzoylthiamine (Predicted data based on structure and typical chemical shift ranges)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Benzoyl) | 7.4 - 8.2 | m |

| Pyrimidine-H | ~8.0 | s |

| CH₂-N | ~4.5 | s |

| CH=C | ~6.0 | t |

| CH₂-O | ~4.3 | t |

| CH₂-C=C | ~2.8 | q |

| CH₃ | ~2.5 | s |

| N-CHO | ~8.3 | s |

Table 5: Predicted ¹³C NMR Chemical Shifts for O,S-dibenzoylthiamine (Predicted data based on structure and typical chemical shift ranges)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 165 - 170 |

| C=O (Formyl) | ~162 |

| Aromatic-C (Benzoyl) | 128 - 135 |

| Pyrimidine-C | 145 - 165 |

| C=C | 120 - 140 |

| CH₂-O | ~65 |

| CH₂-N | ~45 |

| CH₂-C=C | ~30 |

| CH₃ | ~20 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For O,S-dibenzoylthiamine (Molecular Weight: 490.58 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions resulting from the cleavage of the benzoyl groups and other labile bonds.

Table 6: Plausible Mass Spectrometry Fragmentation for O,S-dibenzoylthiamine (Illustrative fragmentation pattern based on chemical structure)

| m/z | Plausible Fragment |

| 491.18 | [M+H]⁺ |

| 385.14 | [M - C₇H₅O]⁺ (Loss of benzoyl radical) |

| 369.11 | [M - C₇H₅O₂]⁺ (Loss of benzoyloxy radical) |

| 264.10 | [Thiamine-H]⁺ |

| 122.04 | [C₇H₆O₂]⁺ (Benzoic acid) |

| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |

Experimental Protocols

X-ray Crystallography of a Small Molecule

-

Crystal Growth: Single crystals of O,S-dibenzoylthiamine suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, acetone).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

¹H and ¹³C NMR Spectroscopy of an Organic Compound

-

Sample Preparation: Approximately 5-10 mg of O,S-dibenzoylthiamine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry of a Small Molecule

-

Sample Preparation: A dilute solution of O,S-dibenzoylthiamine is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Metabolic Pathway

O,S-dibenzoylthiamine acts as a prodrug, being metabolized in the body to release active thiamine. The metabolic conversion involves the enzymatic cleavage of the benzoyl groups.

Caption: Metabolic conversion of O,S-dibenzoylthiamine to active thiamine diphosphate.

Experimental Workflow: X-ray Crystallography

The process of determining a crystal structure involves a series of sequential steps from crystal preparation to data analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Logical Relationship: Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a logical process of correlating spectral features with molecular structure.

Caption: Logical flow from spectroscopic data to structural elucidation.

Conclusion

The structural analysis of O,S-dibenzoylthiamine, primarily through X-ray crystallography, provides a detailed and accurate picture of its molecular architecture. This information, complemented by spectroscopic data, is fundamental for understanding its chemical behavior and biological activity. The experimental protocols and workflows outlined in this guide offer a framework for the characterization of this and other related thiamine derivatives, which is essential for the advancement of research and development in medicinal chemistry and pharmacology.

References

The Influence of Dibenzoylthiamine on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylthiamine (DBT), a lipophilic derivative of vitamin B1, is emerging as a potent modulator of key biochemical pathways central to cellular health and disease. Possessing enhanced bioavailability compared to thiamine (B1217682), DBT demonstrates significant antioxidant and anti-inflammatory properties that extend beyond the traditional coenzymatic role of its metabolic product, thiamine diphosphate (B83284) (ThDP).[1][2] This technical guide provides an in-depth analysis of the biochemical pathways affected by Dibenzoylthiamine, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development. Recent studies reveal that DBT's protective effects are largely mediated through the upregulation of cellular antioxidant defenses, specifically the glutathione (B108866) and NADPH systems, and the downregulation of pro-inflammatory signaling cascades like the NF-κB pathway.[3][4][5] Notably, these effects are often observed at concentrations lower than other thiamine precursors, such as benfotiamine (B1667992) (BFT), highlighting its potential as a therapeutic agent in pathologies associated with oxidative stress and inflammation.[1][2]

Core Biochemical Pathways Modulated by Dibenzoylthiamine

Dibenzoylthiamine's primary impact on cellular biochemistry can be categorized into three interconnected areas: thiamine metabolism, redox homeostasis, and inflammatory signaling.

Thiamine Metabolism and ThDP Synthesis

As a thiamine precursor, DBT efficiently crosses cellular membranes due to its lipophilic nature.[6] Intracellularly, it is metabolized to thiamine through the action of thioesterases and O-esterases, which cleave the benzoyl groups.[1] Thiamine is then available for pyrophosphorylation by thiamine pyrophosphokinase (TPK) to form thiamine diphosphate (ThDP), the active coenzyme form.[2]

ThDP is an essential cofactor for several key enzymes involved in glucose and energy metabolism:[2][7]

-

Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle.

-

α-Ketoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme within the TCA cycle.

-

Transketolase (TKT): A central enzyme in the non-oxidative branch of the Pentose Phosphate (B84403) Pathway (PPP).

While DBT treatment leads to a significant, dose-dependent increase in intracellular thiamine and ThDP levels, its primary neuroprotective and anti-inflammatory effects appear to be independent of a general upregulation of these ThDP-dependent enzymes.[3] One study noted that despite increased ThDP levels, the activity of transketolase (TKT1) was not significantly increased.[3]

Redox Homeostasis and the Pentose Phosphate Pathway

A significant mechanism of DBT's action is its potent antioxidant effect, primarily achieved by bolstering the cell's intrinsic defenses against oxidative stress.[1] DBT has been shown to counteract the toxic effects of pro-oxidants like paraquat (B189505) (PQ) by increasing the synthesis of reduced glutathione (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH).[3][4][5]

The regeneration of GSH from its oxidized form (GSSG) is catalyzed by glutathione reductase, an enzyme that requires NADPH as a reducing equivalent.[8] The primary source of cytoplasmic NADPH is the Pentose Phosphate Pathway (PPP) , specifically its oxidative branch.[9][10] By increasing the availability of NADPH, DBT supports the continuous regeneration of GSH, a critical scavenger of reactive oxygen species (ROS).[11] This effect appears to be independent of the Nrf2 signaling pathway, a common regulator of antioxidant responses.[3]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

In addition to its antioxidant properties, DBT exhibits significant anti-inflammatory activity.[1] In immune cells like microglia, inflammatory stimuli such as lipopolysaccharide (LPS) activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This canonical pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, which allows the NF-κB (typically a p65/p50 heterodimer) to translocate from the cytoplasm to the nucleus.[12][13] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.

Studies have shown that DBT significantly suppresses the translocation of NF-κB to the nucleus in LPS-activated microglial cells.[3][4][5] By preventing this critical step, DBT effectively blocks the downstream cascade of inflammatory gene expression, thereby exerting its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of Dibenzoylthiamine as reported in key literature. The primary data is derived from studies on Neuro2a (neuroblastoma) and BV2 (microglial) cell lines.[1]

Table 1: Effect of DBT on Intracellular Thiamine and its Phosphates in Neuro2a Cells

| Treatment Time (hours) | DBT Conc. (µM) | Thiamine (pmol/mg protein) | ThMP (pmol/mg protein) | ThDP (pmol/mg protein) |

|---|---|---|---|---|

| 2 | 1 | ~10 | ~2 | ~20 |

| 2 | 10 | ~50 | ~3 | ~30 |

| 2 | 50 | ~120 | ~4 | ~40 |

| 4 | 1 | ~15 | ~2 | ~25 |

| 4 | 10 | ~70 | ~4 | ~50 |

| 4 | 50 | ~180 | ~5 | ~60 |

| 6 | 1 | ~18 | ~2 | ~30 |

| 6 | 10 | ~80 | ~5 | ~60 |

| 6 | 50 | ~200 | ~5 | ~60 |

Data are approximated from graphical representations in Sambon et al., 2020.[1]

Table 2: Antioxidant Effects of DBT in Neuro2a Cells Treated with Paraquat (PQ)

| Parameter | Condition | Treatment | Result |

|---|---|---|---|

| GSH Level | PQ-induced reduction | 50 µM DBT (1 hr pre-treatment) | DBT prevented the PQ-induced reduction in GSH levels. |

| NADPH Level | PQ-induced reduction | DBT (25 hr pre-treatment) | DBT antagonized the PQ-induced decrease in NADPH. |

| NADPH Level EC₅₀ | PQ-induced reduction | DBT (25 hr pre-treatment) | ~4.3 µM |

Data sourced from Sambon et al., 2020.[1]

Detailed Methodologies for Key Experiments

The following protocols are representative of the methods used to investigate the biochemical effects of Dibenzoylthiamine.

HPLC Analysis of Thiamine and its Phosphates

This method is used to quantify the intracellular conversion of DBT to thiamine and its phosphorylated derivatives.

-

Cell Culture and Lysis: Culture Neuro2a cells to confluency. Treat with desired concentrations of DBT (e.g., 1, 10, 50 µM) for specified time points (e.g., 2, 4, 6 hours).

-

Extraction: Wash cells with ice-cold PBS, then lyse with 0.5 M perchloric acid. Scrape and collect the cell lysate.

-

Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Derivatization: Take the supernatant and neutralize it. Thiamine and its phosphates are converted to their fluorescent thiochrome (B1210408) derivatives by adding an alkaline potassium ferricyanide (B76249) solution (e.g., 15% potassium ferricyanide in 30% NaOH).[2][14]

-

HPLC Separation: Inject the derivatized sample into a reverse-phase HPLC system (e.g., C18 column).[15]

-

Elution: Use an isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol.[2][7]

-

Detection: Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of ~375 nm and an emission wavelength of ~430 nm.[16]

-

Quantification: Calculate concentrations by comparing peak areas to those of known standards for thiamine, ThMP, and ThDP.

Measurement of NF-κB Nuclear Translocation

This immunofluorescence microscopy protocol quantifies the inhibitory effect of DBT on NF-κB activation.

-

Cell Culture and Treatment: Seed BV2 microglial cells on glass coverslips in a 24-well plate. Pre-treat cells with DBT at desired concentrations for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Staining: Incubate cells with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

-

Secondary Antibody Staining: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Imaging: Mount coverslips on slides and acquire images using a confocal or fluorescence microscope.

-

Image Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of the NF-κB p65 stain within the nuclear region (defined by the DAPI/Hoechst stain) compared to the cytoplasm. Software such as ImageJ can be used for this analysis.[17] The result is often expressed as a ratio of nuclear to cytoplasmic fluorescence intensity.

Measurement of Intracellular NADPH and Glutathione (GSH)

Commercial kits are widely available for these assays, but the general principle is as follows:

-

Cell Culture and Treatment: Culture Neuro2a cells and treat with DBT, followed by an oxidative stressor like paraquat (PQ).

-

Cell Lysis: Lyse the cells according to the specific assay kit's instructions, often using a specialized lysis buffer.

-

Assay Principle (NADPH): The assay typically involves an enzyme cycling reaction. Glutathione reductase uses NADPH to reduce GSSG to GSH. The GSH then reacts with a probe (like DTNB) to produce a colored or fluorescent product. The rate of product formation is proportional to the NADPH concentration.

-

Assay Principle (GSH): GSH levels are often measured by its reaction with a chromogenic substrate (e.g., DTNB, Ellman's reagent) that produces a colored product measurable by a spectrophotometer. To measure total glutathione, GSSG is first reduced to GSH using glutathione reductase and NADPH.

-

Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Quantification: Determine the concentrations of NADPH or GSH by comparing the readings to a standard curve generated with known concentrations of the analyte.

Conclusion and Future Directions

Dibenzoylthiamine is a promising therapeutic agent that impacts fundamental biochemical pathways related to oxidative stress and inflammation. Its primary mechanisms of action—enhancing the NADPH and GSH antioxidant systems and inhibiting the pro-inflammatory NF-κB signaling pathway—are well-supported by in vitro evidence.[1][3] These effects, which appear independent of its role as a precursor for the coenzyme ThDP, make DBT a compelling candidate for pathologies where cellular damage from oxidative stress and chronic inflammation are key drivers, such as neurodegenerative diseases.[2][4]

Future research should focus on elucidating the precise molecular targets through which DBT upregulates the Pentose Phosphate Pathway and NADPH synthesis. In vivo studies are necessary to confirm the translation of these cellular effects into therapeutic benefits and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. For drug development professionals, the superior potency of DBT compared to other thiamine derivatives suggests that it warrants further investigation in preclinical models of neuroinflammation and oxidative stress-related disorders.

References

- 1. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. j-jabs.umin.jp [j-jabs.umin.jp]

- 3. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]

- 15. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]

- 16. glsciences.cn [glsciences.cn]

- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilic Thiamine Derivatives: A Technical Guide for Researchers

Introduction

Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin critical for central metabolic processes. Its biologically active form, thiamine diphosphate (B83284) (TDP), serves as a vital coenzyme for key enzymes in carbohydrate and energy metabolism, including transketolase (TK), pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH).[1][2] However, the therapeutic application of standard thiamine hydrochloride or mononitrate is often limited by its low bioavailability, as its intestinal absorption is a rate-limited, carrier-mediated process.[3][4] To overcome this limitation, several lipophilic derivatives have been synthesized, demonstrating superior absorption characteristics by diffusing passively across cell membranes.[4][5][6]

These derivatives, first discovered in garlic and subsequently synthesized, provide a more effective means of elevating systemic and tissue-specific thiamine levels.[3][6] This guide provides an in-depth technical overview of the most researched lipophilic thiamine derivatives, focusing on their mechanisms, physicochemical properties, and applications in research, with detailed experimental protocols and comparative data for scientists and drug development professionals.

Key Lipophilic Thiamine Derivatives: Profiles and Mechanisms

The primary lipophilic thiamine derivatives can be broadly categorized into two groups: S-acyl derivatives (e.g., benfotiamine) and thiamine disulfide derivatives (e.g., sulbutiamine, fursultiamine).[6]

Benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate)

Benfotiamine is a synthetic S-acyl derivative of thiamine.[3] Although often described as lipid-soluble, it is practically insoluble in water, oil, or organic solvents and requires formulation for administration.[3][7] Its unique absorption mechanism differentiates it from disulfide derivatives.

Mechanism of Absorption and Metabolism: Following oral administration, benfotiamine is dephosphorylated by ecto-alkaline phosphatases in the intestinal brush border to form S-benzoylthiamine.[5][7] This lipophilic intermediate is readily absorbed into the bloodstream and is subsequently converted to thiamine within erythrocytes and the liver.[7] A key characteristic of benfotiamine is its potent ability to increase thiamine levels in blood and peripheral tissues, though its capacity to significantly cross the blood-brain barrier and raise brain thiamine levels is limited.[7][8]

Core Biological Mechanism: The primary therapeutic mechanism of benfotiamine is the potent activation of the enzyme Transketolase (TK) , a critical component of the pentose (B10789219) phosphate (B84403) pathway (PPP).[9][10] By increasing intracellular concentrations of the coenzyme TDP, benfotiamine enhances TK activity, which in turn redirects excess glycolytic intermediates—fructose-6-phosphate and glyceraldehyde-3-phosphate—away from pathways that generate harmful advanced glycation end-products (AGEs).[1][10] This redirection mitigates cellular damage associated with hyperglycemia, making benfotiamine a key research tool in diabetic complications.[10][11]

Beyond AGE inhibition, benfotiamine has been shown to modulate other signaling pathways, including inhibiting Nuclear Factor-kappa B (NF-κB) and glycogen (B147801) synthase kinase-3β (GSK-3β), and possesses direct antioxidant properties.[11][12]

Sulbutiamine (O-isobutyrylthiamine disulfide)

Sulbutiamine is a synthetic disulfide derivative created by bonding two modified thiamine molecules.[13] Its highly lipophilic nature allows it to readily cross the blood-brain barrier, making it particularly effective for neurological research.[14][15] Once in the brain, it is converted back to thiamine and its phosphate esters, significantly increasing their local concentrations.[14][16]

Core Biological Mechanism: Sulbutiamine's primary effects are centered on the central nervous system. It modulates multiple neurotransmitter systems, including:

-

Glutamatergic Transmission: It has been shown to potentiate glutamatergic activity in the prefrontal cortex.[13][15]

-

Dopaminergic Transmission: Chronic administration can increase the density of D1 dopamine (B1211576) receptors, potentially by initially reducing dopamine levels in the prefrontal cortex, leading to an upregulation of receptors.[13][15]

-

Cholinergic Function: It may enhance cholinergic activity by upregulating high-affinity choline (B1196258) transporters, which are crucial for acetylcholine (B1216132) synthesis, a neurotransmitter vital for memory and learning.[17]

These neuromodulatory effects contribute to its researched applications in treating asthenia (chronic fatigue), improving memory, and reducing psycho-behavioral inhibition.[14][16][18]

Fursultiamine (B1674287) (Thiamine Tetrahydrofurfuryl Disulfide - TTFD)

Developed in Japan, fursultiamine is another lipid-soluble disulfide derivative of thiamine.[19] Its structure allows for efficient absorption from the gastrointestinal tract via passive diffusion.[19]

Core Biological Mechanism: Similar to other derivatives, fursultiamine acts as a highly bioavailable thiamine prodrug.[20] After absorption, it is converted to active thiamine, which is then phosphorylated to TDP.[19] This elevates TDP levels, boosting the activity of TDP-dependent enzymes involved in carbohydrate metabolism and the PPP.[19][21] Its ability to efficiently cross the blood-brain barrier also makes it a candidate for treating neurological conditions related to thiamine deficiency, such as Wernicke-Korsakoff syndrome.[19][20] Some research also points to its role in inhibiting the NF-κB signaling pathway and enhancing mitochondrial respiration.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, facilitating a comparison between derivatives.

Table 1: Comparative Bioavailability of Lipophilic Thiamine Derivatives

| Derivative | Administration | Dose | Comparator | Key Finding | Reference |

|---|---|---|---|---|---|

| Benfotiamine | Oral | 40 mg | 100 mg Thiamine Mononitrate | Significantly higher plasma and hemolysate thiamine concentrations despite a 40% dose. | [23][24] |

| Benfotiamine | Oral | 300 mg | 220 mg Thiamine HCl | ~11.5-fold higher relative bioavailability of plasma thiamine; ~3.9-fold higher for erythrocyte TDP. | [25] |

| Benfotiamine | Oral | N/A | Fursultiamine, Thiamine Disulfide | Demonstrated significantly improved thiamine bioavailability compared to other preparations. | [26] |

| Sulbutiamine | N/A | N/A | Thiamine | Can raise brain thiamine levels 2.4 times more effectively than thiamine itself. | [15] |

| Fursultiamine | Oral | N/A | Thiamine HCl | More efficiently absorbed and retained by body tissues due to its fat-soluble nature. |[20] |

Table 2: Summary of Key Clinical and Preclinical Findings

| Derivative | Study Type | Condition / Model | Dosage | Key Quantitative Outcome | Reference |

|---|---|---|---|---|---|

| Benfotiamine | Phase IIa Clinical Trial | Early Alzheimer's Disease | 300 mg, twice daily for 12 months | 43% lower increase in ADAS-Cog score (less cognitive decline) vs. placebo (p=0.125). Significant reduction in AGEs (p=0.044). | [27] |

| Sulbutiamine | Clinical Study | Multiple Sclerosis Fatigue | 400 mg daily for 2 months | Significant reduction in Fatigue Impact Scale (FIS) total score (from 77 to 60.5, p<0.01). | [18] |

| Sulbutiamine | Open-label RCT | Diabetic Polyneuropathy | 400 mg daily for 6 weeks | Significant improvement in nerve and muscle function compared to placebo. | [13] |

| Sulbutiamine | DB-RCT | Early Alzheimer's Disease | 400-600 mg/day (with Donepezil) | Improved episodic memory and attention compared to Donepezil alone. | [16] |

| Fursultiamine | Preclinical (Rabbit) | Osteoarthritis Model | 100 mg/kg, IP for 8 weeks | Reduced expression of matrix metalloproteinase-1 (MMP-1). | [22] |

| Fursultiamine | Preclinical (Cell) | LPS-induced Inflammation | 100 µM for 12 hours | Inhibited expression of IL-6, IL-8, and MCP-1 in ARPE-19 cells. |[22] |

DB-RCT: Double-Blind Randomized Controlled Trial; RCT: Randomized Controlled Trial; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; AGEs: Advanced Glycation End-products; IP: Intraperitoneal.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate lipophilic thiamine derivatives.

Protocol: Measurement of Thiamine Diphosphate (TDP) in Whole Blood

This protocol is based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a standard method for quantifying the biologically active form of thiamine.[2][28][29]

Objective: To accurately measure TDP concentrations in whole blood samples to assess thiamine status following administration of a derivative.

Workflow Diagram:

Methodology:

-

Sample Preparation: Collect whole blood in EDTA-containing tubes and freeze at -80°C until analysis.

-

Extraction: Thaw samples on ice. To 100 µL of whole blood, add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing thiamine esters.

-

Pre-column Derivatization: Mix 50 µL of the supernatant with 50 µL of an alkaline potassium ferricyanide (B76249) solution to oxidize TDP to its highly fluorescent thiochrome (B1210408) derivative. The reaction is stopped after 1-2 minutes by adding an acid solution.

-

Chromatographic Separation: Inject an aliquot of the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use an isocratic or gradient mobile phase, typically a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile, to separate thiochrome-TDP from other fluorescent compounds.

-

Detection and Quantification: Use a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm. Quantify the TDP concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of TDP.[29]

Note: LC-MS/MS is now considered a more sensitive and specific method for this analysis.[28]

Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This is a functional assay to determine thiamine status by measuring the activity of transketolase in erythrocyte lysates before and after the addition of exogenous TDP.[30][31]

Objective: To assess the functional impact of thiamine availability in cells. A high ETKAC value indicates a significant amount of apo-transketolase (enzyme without its coenzyme), signifying thiamine deficiency.

Methodology:

-

Hemolysate Preparation: Isolate erythrocytes from a whole blood sample by centrifugation. Wash the red blood cell pellet with a saline solution. Lyse the cells by adding distilled water or through freeze-thaw cycles.

-

Assay Principle: The assay is a coupled enzymatic reaction. Transketolase converts ribose-5-phosphate (B1218738) and xylulose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The G3P produced is then metabolized in a series of reactions that ultimately involve the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[30]

-

Reaction Mixture: Prepare two sets of reaction mixtures in a 96-well plate or cuvettes.

-

Basal Activity: Contains the erythrocyte lysate, substrates (e.g., ribose-5-phosphate), and coupling enzymes in a suitable buffer.

-

Stimulated Activity: Identical to the basal mixture but with the addition of excess Thiamine Diphosphate (TDP).

-

-

Measurement: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the transketolase activity.

-

Calculation:

-

Calculate the basal and stimulated transketolase activities from the rates of absorbance change.

-

The ETKAC is calculated as a percentage: ETKAC (%) = [ (Stimulated Activity - Basal Activity) / Basal Activity ] x 100.[31]

-

An ETKAC of 0-15% is generally considered normal, while values >25% indicate severe deficiency.

-

Alternative high-throughput methods have been developed, such as a pH-based assay that measures the color change of an indicator upon CO2 release from a specific substrate like lithium hydroxypyruvate.[32]

Conclusion and Future Directions

Lipophilic thiamine derivatives represent a significant advancement over conventional thiamine supplementation, offering vastly improved bioavailability that enables effective elevation of thiamine levels in both peripheral and central tissues. Benfotiamine has emerged as a powerful tool for investigating and potentially counteracting the metabolic damage of hyperglycemia, primarily through its robust activation of transketolase. Sulbutiamine, with its pronounced ability to cross the blood-brain barrier, is a valuable agent for research into asthenia, memory, and mood regulation through its modulation of central neurotransmitter systems.

For researchers, the choice of derivative should be guided by the specific biological system and therapeutic target under investigation. Future research should focus on large-scale, randomized controlled trials to definitively establish the clinical efficacy of these compounds in neurodegenerative diseases and diabetic complications.[1][33] Further elucidation of their non-coenzyme-related mechanisms, such as anti-inflammatory and direct antioxidant effects, will open new avenues for therapeutic development. The detailed protocols provided herein offer a standardized foundation for conducting such critical research.

References

- 1. Effects of thiamine and benfotiamine on intracellular glucose metabolism and relevance in the prevention of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wjgnet.com [wjgnet.com]

- 6. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. [PDF] Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives | Semantic Scholar [semanticscholar.org]

- 9. What is the mechanism of Benfotiamine? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. What is Benfotiamine used for? [synapse.patsnap.com]

- 12. news-medical.net [news-medical.net]

- 13. proloterapia.it [proloterapia.it]

- 14. What is Sulbutiamine used for? [synapse.patsnap.com]

- 15. myobloxusa.com [myobloxusa.com]

- 16. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]

- 18. Sulbutiamine shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Fursultiamine? [synapse.patsnap.com]

- 20. What is Fursultiamine used for? [synapse.patsnap.com]

- 21. nbinno.com [nbinno.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

- 25. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]

- 26. researchgate.net [researchgate.net]

- 27. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. TDP - Overview: Thiamine (Vitamin B1), Whole Blood [mayocliniclabs.com]

- 29. wardelab.com [wardelab.com]

- 30. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 31. grokipedia.com [grokipedia.com]

- 32. A pH-based high-throughput assay for transketolase: fingerprinting of substrate tolerance and quantitative kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Recruiting people with early Alzheimer's Disease for a clinical trial evaluating benfotiamine | Emory University | Atlanta GA [goizuetabrainhealth.emory.edu]

Non-Coenzyme Roles of Thiamine Derivatives in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract